molecular formula C15H19N5O2S3 B11047451 (1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydro[1,3]thiazolo[2,3-f]purin-6-yl)methyl diethylcarbamodithioate

(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydro[1,3]thiazolo[2,3-f]purin-6-yl)methyl diethylcarbamodithioate

Cat. No.: B11047451
M. Wt: 397.5 g/mol
InChI Key: JHCVJYUGZHOFMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-({[(DIETHYLAMINO)CARBOTHIOYL]SULFANYL}METHYL)-1,3-DIMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDRO[1,3]THIAZOLO[2,3-F]PURINE is a complex heterocyclic compound that belongs to the thiazole and purine families. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The incorporation of a purine moiety further enhances its potential biological activities, making it a compound of significant interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[(DIETHYLAMINO)CARBOTHIOYL]SULFANYL}METHYL)-1,3-DIMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDRO[1,3]THIAZOLO[2,3-F]PURINE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 1,3-dimethyl-6-chloromethylthiazolo[2,3-f]-purin-2,4-(1H,3H)-dione with diethylamine and carbon disulfide under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol, with the temperature maintained at around 60-80°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-({[(DIETHYLAMINO)CARBOTHIOYL]SULFANYL}METHYL)-1,3-DIMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDRO[1,3]THIAZOLO[2,3-F]PURINE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Sodium hydride in dimethylformamide (DMF) at 50-60°C.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

6-({[(DIETHYLAMINO)CARBOTHIOYL]SULFANYL}METHYL)-1,3-DIMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDRO[1,3]THIAZOLO[2,3-F]PURINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-({[(DIETHYLAMINO)CARBOTHIOYL]SULFANYL}METHYL)-1,3-DIMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDRO[1,3]THIAZOLO[2,3-F]PURINE involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit dipeptidyl peptidase-4 (DPP-4), leading to increased insulin secretion and improved glycemic control . Additionally, the compound’s ability to form hydrogen bonds and π-π interactions enhances its binding affinity to target proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-({[(DIETHYLAMINO)CARBOTHIOYL]SULFANYL}METHYL)-1,3-DIMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDRO[1,3]THIAZOLO[2,3-F]PURINE is unique due to its combined thiazole and purine structure, which imparts a wide range of biological activities

Properties

Molecular Formula

C15H19N5O2S3

Molecular Weight

397.5 g/mol

IUPAC Name

(2,4-dimethyl-1,3-dioxopurino[8,7-b][1,3]thiazol-8-yl)methyl N,N-diethylcarbamodithioate

InChI

InChI=1S/C15H19N5O2S3/c1-5-19(6-2)15(23)25-8-9-7-24-13-16-11-10(20(9)13)12(21)18(4)14(22)17(11)3/h7H,5-6,8H2,1-4H3

InChI Key

JHCVJYUGZHOFMD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=S)SCC1=CSC2=NC3=C(N12)C(=O)N(C(=O)N3C)C

Origin of Product

United States

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